molecular formula C9H7ClF2O2 B1393391 3-Ethoxy-2,4-difluorobenzoyl chloride CAS No. 1017779-90-6

3-Ethoxy-2,4-difluorobenzoyl chloride

Cat. No. B1393391
CAS RN: 1017779-90-6
M. Wt: 220.6 g/mol
InChI Key: WMLHUPZOTFCPNP-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzoyl chloride is an organic compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 g/mol . This compound is often used as an intermediate in organic synthesis .


Synthesis Analysis

3-Ethoxy-2,4-difluorobenzoyl chloride can be synthesized from 4-chloro-3,5-difluorobenzonitrile through a series of reactions including nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-2,4-difluorobenzoyl chloride is 1S/C9H7ClF2O2/c1-2-14-6-4-3-5 (9 (10)13)7 (11)8 (6)12/h3-4H,2H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Ethoxy-2,4-difluorobenzoyl chloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

3-Ethoxy-2,4-difluorobenzoyl chloride: is primarily utilized as an intermediate in pharmaceutical synthesis. It plays a crucial role in the production of various medicinal compounds due to its reactive acyl chloride group, which readily participates in acylation reactions .

Organic Synthesis

In organic chemistry, this compound is employed in the Suzuki–Miyaura coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, an essential step in constructing complex organic molecules, including pharmaceuticals and polymers .

Material Science

The reactivity of 3-Ethoxy-2,4-difluorobenzoyl chloride makes it a valuable component in material science. It can be used to modify the surface properties of materials or synthesize new materials with specific desired characteristics .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Ethoxy-2,4-difluorobenzoyl chloride can serve as standards or reagents. Their stability and distinct chemical properties allow for accurate measurement and detection of various substances .

Biochemistry Research

This compound finds its use in biochemistry for probing the structure and function of biomolecules. It can be used to introduce fluorine atoms into bioactive compounds, which is beneficial for tracing and imaging applications .

Industrial Applications

3-Ethoxy-2,4-difluorobenzoyl chloride: is also significant in industrial settings, where it can be used in the synthesis of performance chemicals or as a catalyst in certain chemical reactions .

Safety and Hazards

While specific safety and hazard information for 3-Ethoxy-2,4-difluorobenzoyl chloride was not found, similar compounds are generally corrosive and can cause burns and eye damage . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

3-ethoxy-2,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)4-3-5(7(8)12)9(10)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLHUPZOTFCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,4-difluorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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